molecular formula C9H11N3O2 B1296758 5-Nitro-2-(1-pyrrolidinyl)pyridine CAS No. 26820-63-3

5-Nitro-2-(1-pyrrolidinyl)pyridine

Cat. No. B1296758
CAS RN: 26820-63-3
M. Wt: 193.2 g/mol
InChI Key: URFBPCUSVFCNSQ-UHFFFAOYSA-N
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Description

5-Nitro-2-(1-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 . It is a solid substance and is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a pyridine ring at the 2-position. The pyridine ring carries a nitro group at the 5-position .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 193.21 . The compound is stored at room temperature .

Scientific Research Applications

Photochromism and Photon-based Electronics

5-Nitro-2-(1-pyrrolidinyl)pyridine and its structural analogs have been studied for their photochromic properties, which are the ability to change color when exposed to light. These compounds exhibit photochromic activity in the solid state due to intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the nitro group. This property makes them potential candidates for photon-based electronics applications, such as in the development of light-responsive materials and devices (Naumov, 2006).

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, part of the this compound structure, is widely used in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Pyrrolidine derivatives have been investigated for their target selectivity and biological profiles, making them valuable in designing new compounds with varied biological activities (Li Petri et al., 2021).

Corrosion Inhibition

Quinoline and its derivatives, which share structural similarities with this compound, are recognized for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industries for protecting metals from corrosion, highlighting the versatility of nitrogen-containing heterocycles in practical applications (Verma et al., 2020).

Agrochemicals

Pyridine-based compounds, including structures similar to this compound, have been crucial in developing agrochemicals such as fungicides, insecticides, and herbicides. The discovery of these compounds often involves Intermediate Derivatization Methods, demonstrating the importance of pyridine moieties in creating effective agrochemicals that meet changing market requirements and contribute to sustainable agriculture practices (Guan et al., 2016).

Environmental Impact and Greenhouse Gas Emissions

Nitrous oxide (N2O), a potent greenhouse gas, can be produced through microbial processes in aquaculture systems, where compounds like this compound may play a role. Research suggests that aquaculture could be a significant anthropogenic source of N2O emissions, underscoring the need for sustainable practices and further investigation into the mechanisms of N2O production in such environments (Hu et al., 2012).

Safety and Hazards

5-Nitro-2-(1-pyrrolidinyl)pyridine is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

Pyrrolidine derivatives, such as 5-Nitro-2-(1-pyrrolidinyl)pyridine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

5-Nitro-2-(1-pyrrolidinyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, docking studies have shown that compounds similar to this compound fit well into the active sites of enzymes such as COX-1, COX-2, and 5-LOX . These interactions suggest that this compound may act as an inhibitor or modulator of these enzymes, influencing inflammatory pathways and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes like COX-1 and COX-2 can alter the production of prostaglandins, which are involved in inflammation and other cellular responses . Additionally, this compound may impact gene expression by binding to specific transcription factors or regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group and pyrrolidinyl moiety are crucial for its binding affinity and specificity. For instance, the nitro group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, while the pyrrolidinyl ring provides structural stability and enhances binding affinity . These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard storage conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it may cause toxic or adverse effects. For example, high doses of similar compounds have been associated with renal injuries and neurotoxicity in experimental animals . Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s nitro group can undergo reduction or oxidation reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its transport to target sites, enhancing its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFBPCUSVFCNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311781
Record name 5-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

26820-63-3
Record name 26820-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol), potassium carbonate (7.0 g, 50.4 mmol), in 65 ml of DMF add pyrrolidine (6.7 g, 95 mmol) and stir at room temperature for 72 h. Dilute reaction mixture with 100 ml EtOAc and wash 2 times with 100 ml saturated NaHCO3, and 2 times with 100 ml of brine. Dry organics over Na2SO4, and evaporate in vacuo to obtain 5-nitro-2-pyrrolidin-1-yl-pyridine. Mass spec.: m+1=194 (AP+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitropyridine (1.58 g, 10.00 mmol, 1.00 equiv), pyrrolidine (710 mg, 10.00 mmol, 1.00 equiv) and potassium carbonate (2.76 g, 20.00 mmol, 2.00 equiv) in CH3CN (20 mL) was stirred at 60° C. in an oil bath. After 2 h, the reaction mixture was allowed to reach ambient temperature. The solids were filtered off and the filtrate was concentrated under reduced pressure. The residue was triturated with 1×20 mL of petroleum ether to yield 1.8 g (93%) of the title compound as a yellow solid.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-5-nitro pyridine (300 mg, 1.48 mmol) and pyrrolidine (313 mg, 4.41 mmol) in toluene (5 mL) was heated at 110° C. for 2 h. The reaction mixture was allowed to cool to ambient temperature, poured onto ice-water, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (3×5 mL). The combined organic layers were washed with water, brine, dried over anhydrous sodium sulphate, filtered and concentrated in vacuo to afford 5-nitro-2-pyrrolidin-1-yl-pyridine (250 mg, 88%) as a solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a slurry of 2-chloro-5-nitropyridine (10 g, 63.1 mmol) in EtOH (100 mL) at room temperature was added pyrrolidine (15.72 mL, 189 mmol) and the mixture was heated at 70° C. for 18 hours. The cooled solution was concentrated in vacuo and the residue partitioned between CH2Cl2 and 1 M NaOH. The organic layer was dried (Na2SO4), filtered and solvent removed in vacuo to give title compound (9.52 g, 78%). MS (ESI) m/z 194 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.72 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
78%

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